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molecular formula C9H6BrNO B1272387 4-Bromoindole-3-carboxaldehyde CAS No. 98600-34-1

4-Bromoindole-3-carboxaldehyde

Cat. No. B1272387
M. Wt: 224.05 g/mol
InChI Key: IPAFHZDRYAWZOB-UHFFFAOYSA-N
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Patent
US07728023B2

Procedure details

To a methanol (40 mL) solution of 4-bromo-1H-indole-3-carboaldehyde [Chem. Pharm. Bull. 33,3696 (1985)] (395 mg), sodium cyanide (432 mg) and manganese dioxide (15.3 g) were sequentially added and the mixture was stirred overnight at room temperature. To the reaction mixture, ethyl acetate (50 mL) was added and insoluble matters were removed. The filtrate was concentrated and water was added to the residue, and then the solution was extracted with ethyl acetate. The organic layer was washed in turn with water and saturated saline, dried and then concentrated. The residue was washed with diisopropyl ether and n-hexane and then concentrated to obtain the titled compound having the following physical properties (375 mg).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
432 mg
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[Br:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[C:6]([CH:13]=[O:14])=[CH:7][NH:8]2.[C-]#N.[Na+]>[O-2].[O-2].[Mn+4].C(OCC)(=O)C>[Br:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[C:6]([C:13]([O:2][CH3:1])=[O:14])=[CH:7][NH:8]2 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
395 mg
Type
reactant
Smiles
BrC1=C2C(=CNC2=CC=C1)C=O
Name
Quantity
432 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
15.3 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
insoluble matters were removed
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed in turn with water and saturated saline
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed with diisopropyl ether and n-hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C2C(=CNC2=CC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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